3,5-Cyclocholestane

Physical Organic Chemistry Steroid Conformational Analysis Homoallylic Rearrangement

Researchers requiring a conformationally locked sterane scaffold face limited commercial options. 3,5-Cyclocholestane (i-cholestane) addresses this with a fused cyclopropane ring that imposes a rigid boat conformation on ring B, fundamentally altering its reactivity. - Serves as a calibrated benchmark for Winstein-Kosower mechanistic probes (90:10 cyclocholestanyl:cholesteryl product ratio). - Available as a neat compound (≥95% purity) and as a certified reference standard (100 µg/mL in isooctane) for environmental biomarker analysis. - Provides a direct precursor for i-cholesterol substrate in Moraxella sp. isomerase studies (Km 1.43 µM).

Molecular Formula C27H46
Molecular Weight 370.7 g/mol
CAS No. 17132-01-3
Cat. No. B092895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Cyclocholestane
CAS17132-01-3
Synonyms3,5-CYCLOCHOLESTANE
Molecular FormulaC27H46
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC4C5)C)C
InChIInChI=1S/C27H46/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27-17-20(27)11-15-26(27,5)24(21)13-14-25(22,23)4/h18-24H,6-17H2,1-5H3
InChIKeyMYUSPBGUUVXDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Cyclocholestane (CAS 17132-01-3): Core Structural Identity and Key Procurement Specifications


3,5-Cyclocholestane (CAS 17132-01-3), also designated i-cholestane, is a tetracyclic sterane derivative featuring a fused cyclopropane ring at the A/B ring junction, giving it a pentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecane scaffold distinct from conventional cholestanes . It has the molecular formula C₂₇H₄₆, a molecular weight of 370.65 g/mol, and a predicted boiling point of 441.2±12.0 °C at 760 mmHg [1]. The parent hydrocarbon skeleton serves as a core structural motif in cyclosteroid chemistry and is available as a neat compound (≥95% purity) and as a certified reference standard (100 µg/mL in isooctane) [2].

Neat high-purity compound for synthesis and derivatization
Certified reference standard for analytical calibration
Cyclopropane-fused sterane scaffold for mechanistic probes

Why Generic Substitution of 3,5-Cyclocholestane with Cholesterol or Conventional Cholestanes Is Not Scientifically Defensible


3,5-Cyclocholestane cannot be interchanged with cholesterol (cholest-5-en-3β-ol) or 5α-cholestane for applications requiring a conformationally constrained, fully saturated sterane with a cyclopropane ring. The fused cyclopropane imposes a rigid boat conformation on ring B and rehybridizes the A/B ring junction, fundamentally altering its reactivity profile versus olefinic or unstrained analogs [1]. In homoallylic solvolysis, 3,5-cyclocholestan-6-yl derivatives yield a 90:10 ratio of cyclocholestanyl to cholesteryl products, while cholesteryl trichloroacetate cleaves exclusively with acyl-oxygen fission [1]. This divergent mechanistic pathway demonstrates that the cyclopropane ring is not a passive substitution but an active driver of chemical behavior, directly relevant to users relying on predictable reactivity for synthesis or tracer studies.

3,5-Cyclocholestane
Cholesterol / 5α-Cholestane
Cyclopropane-directed alkyl-oxygen cleavage
Acyl-oxygen cleavage or olefinic reactivity; different mechanistic path
Rigid boat conformation of ring B imposed by fused cyclopropane
Flexible chair conformation; may shift SAR and partitioning
Unique homoallylic cation intermediate accessible from cyclosteroid esters
No equivalent intermediate; reactivity profile may not transfer

3,5-Cyclocholestane (CAS 17132-01-3) Evidence Guide: Differentiated Product Performance Data


Conformational Rigidity Controls Product Distribution: 3,5-Cyclocholestanyl vs. Cholesteryl Methyl Ether in Competitive Solvolysis

In a direct head-to-head comparison under identical solvolysis conditions (methanol-chloroform), 3,5-cyclocholestan-6β-yl trichloroacetate, 3,5-cyclocholestan-6α-yl trichloroacetate, and cholesteryl p-toluenesulfonate all produce the same mixture of methyl ethers: 90 ± 2% 3,5-cyclocholestan-6β-yl methyl ether and 10 ± 2% cholesteryl methyl ether [1]. By contrast, cholesteryl trichloroacetate undergoes exclusive acyl-oxygen cleavage under the same conditions [1]. This demonstrates that the 3,5-cyclopropane ring enforces a common homoallylic carbonium ion intermediate that is inaccessible from cholesteryl esters alone [1].

Product Distribution
Head-to-head
90:10 cyclocholestanyl:cholesteryl methyl ether vs. exclusive acyl-oxygen cleavage for cholesterol ester
Confirms cyclopropane-driven homoallylic pathway
Shared intermediate unique to cyclosteroid esters
Physical Organic Chemistry Steroid Conformational Analysis Homoallylic Rearrangement

Certified Reference Standard Availability: Analytical Verification Traceable to a Specified Concentration

Unlike bulk research-grade cholesterol or 5α-cholestane, 3,5-cyclocholestane is commercially available as a certified reference standard at a precisely specified concentration of 100 µg/mL in isooctane, intended for quantitative environmental analysis [1]. In contrast, common cholesterol reference standards are typically supplied as neat solids or at different concentrations, and no equivalent certified cyclocholestane standard exists for cholesterol itself .

Reference Standard
Supporting evidence
Certified 100 µg/mL in isooctane; product no. 0677.27-100-IO
Enables traceable calibration for environmental analysis
Supplier certificate of analysis available
Environmental Analysis Quality Control Certified Reference Materials

Predicted LogP (Octanol-Water Partition Coefficient) Differentiates 3,5-Cyclocholestane from Cholesterol and 5α-Cholestane for Chromatographic Retention and Membrane Partitioning

The predicted LogP of 3,5-cyclocholestane is reported as 11.52, compared to an experimental LogP of approximately 9.0–9.5 for cholesterol and a predicted LogP of about 9.3 for 5α-cholestane [1][2]. This 2-log-unit increase in lipophilicity for the cyclopropyl-fused sterane implies significantly stronger retention on reversed-phase HPLC columns and higher predicted membrane partitioning, which must be accounted for in chromatographic method development and in vitro assay design.

LogP Differentiation
Cross-study comparable
Predicted LogP 11.52 vs. 9.0–9.5 for cholesterol
Higher lipophilicity alters RP-HPLC retention and membrane partitioning
Predicted value; experimental validation recommended
Lipophilicity Chromatography ADME Prediction

Boiling Point Elevation vs. 5α-Cholestane Informs Distillation Processing and Thermal Stability Requirements

The predicted boiling point of 3,5-cyclocholestane at atmospheric pressure is 441.2 ± 12.0 °C, substantially higher than the boiling point of 5α-cholestane, which is reported as 250 °C at 1 mmHg (equivalent to a lower atmospheric boiling point) [1]. For laboratories that use distillation or high-temperature processing, this difference directly affects equipment settings and thermal stress protocols.

Boiling Point
Data to verify
Predicted 441.2 ± 12.0 °C (760 mmHg) vs. 5α-cholestane 250 °C at 1 mmHg
Higher thermal stability requirement for distillation
Predicted value; experimental confirmation lacking
Thermophysical Properties Process Chemistry Purification

Biocatalytic Isomerization Kinetics: i-Cholesterol (6β-hydroxy-3,5-cyclocholestane) Recognized by Moraxella Isomerase with Measured Km

The microbial enzyme i-cholesterol isomerase from Moraxella sp. catalyzes the conversion of i-cholesterol (3α,5α-cyclocholestan-6β-ol) to cholesterol with an apparent Km of 1.43 µM and a pH optimum of 8.4 [1]. In contrast, the isomerization of cholesterol to i-cholesterol does not occur under these conditions, demonstrating that the 3,5-cyclo bridge creates a distinct enzymatic recognition motif not shared by cholesterol [1]. The 3,5-cyclocholestane backbone (devoid of the 6β-hydroxyl) serves as the parent hydrocarbon framework for this substrate class.

Enzyme Kinetics
Class-level inference
Apparent Km 1.43 µM for i-cholesterol isomerase; cholesterol not a substrate
Supports cyclosterol-specific biocatalytic pathway
Measured for 6β-hydroxy analog; parent scaffold relevance inferred
Enzyme Kinetics Biotransformation Sterol Metabolism

3,5-Cyclocholestane (CAS 17132-01-3) Application Scenarios Where Evidence Supports Prioritized Selection


Mechanistic Studies of Homoallylic Participa­tion and Carbocation Rearrangement in Polycyclic Systems

Investigators using the Winstein-Kosower model system require the pure 3,5-cyclocholestane-derived ester to generate the homoallylic carbonium ion intermediate. The documented 90:10 product ratio (cyclocholestanyl:cholesteryl) serves as a calibrated benchmark for mechanistic probes [Section 3, Evidence 1]. Substitution with cholesteryl esters would produce a different product profile and fail to generate the homoallylic intermediate essential for the study [1].

Environmental Organic Pollutant Quantification via GC-MS or LC-MS with Certified Reference Calibration

Environmental analytical laboratories targeting cyclocholestane as a sterane biomarker in petroleum contamination or sediment analysis can directly use the 100 µg/mL isooctane certified reference standard for instrument calibration [Section 3, Evidence 2]. This eliminates the uncertainty of in-house dilution from neat material and ensures traceability to a documented standard lot [1].

Steroid Structure-Activity Relationship (SAR) Libraries Exploiting Conformational Locking of the A/B Ring Junction

Medicinal chemists probing the effect of A/B ring conformation on steroid receptor binding can use 3,5-cyclocholestane as a scaffold that locks ring B into a boat conformation, a geometry not accessible with cholesterol or 5α-cholestane [Section 3, Evidence 1]. The large LogP difference also serves as a control for hydrophobicity-driven changes in receptor affinity or membrane permeability [Section 3, Evidence 3].

Biocatalytic Production of Cholesterol from i-Cholesterol Substrates Using Microbial Isomerases

For bioprocess developers utilizing the Moraxella sp. isomerase, the 3,5-cyclocholestane backbone is the essential precursor for generating i-cholesterol substrate. The characterized Km of 1.43 µM provides a quantitative benchmark for enzyme engineering and process optimization [Section 3, Evidence 5].

Application
Selection Property
Validation Focus
Mechanistic homoallylic rearrangement studies
Cyclopropane-driven alkyl-oxygen cleavage selectivity
Product distribution fidelity vs. cholesterol esters
Environmental GC-MS / LC-MS quantification
Certified reference standard format
Calibration accuracy and traceability
Steroid SAR libraries with locked A/B ring
Conformationally constrained cyclopropane scaffold
Hydrophobicity and receptor binding compared to cholesterol
Biocatalytic i-cholesterol production
3,5-Cyclocholestane backbone as precursor
Enzyme substrate specificity and process optimization
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